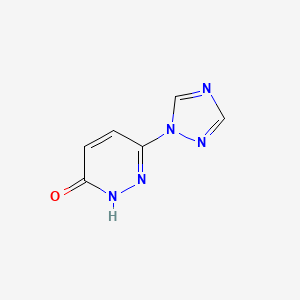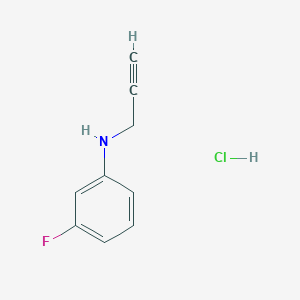
3-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Aplicaciones Científicas De Investigación
Synthesis and Characterization
3-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride is a chemical compound that serves as a pivotal intermediate in the synthesis of various pharmaceuticals and organic materials. Research has demonstrated its utility in the preparation of complex molecules due to its reactive functional groups.
For instance, it has been used in the synthesis of 3-fluoro-2-quinolones, a class of compounds with potential pharmacological activities. The process involves a cyclocondensation reaction of N-(fluoro-3-methoxyacryloyl)anilines, which can be prepared from reactions involving aniline derivatives like this compound under acidic conditions, leading to the formation of quinolone structures through cyclization and elimination reactions (Mävers & Schlosser, 1996).
Polymer Research
In the field of polymer science, this compound contributes to the development of novel polymeric materials. The introduction of fluoroaniline components into polymers can significantly alter their physical and chemical properties, such as solubility, thermal stability, and electrical conductivity. Research on the chemical oxidative polymerization methods has shown that derivatives like poly(3-fluoroaniline) exhibit improved solubility and thermal stability, making them suitable for various applications in electronics and materials science (Waware et al., 2018).
Electrochemical Applications
The compound's relevance extends to electrochemical applications, where it has been investigated as an additive to enhance the performance of rechargeable batteries. The addition of fluoroethylene carbonate, derived from similar fluoroaniline compounds, to the electrolyte of Na batteries has been shown to improve the reversibility of electrochemical sodium insertion, which is crucial for the development of more efficient and durable battery technologies (Komaba et al., 2011).
Mecanismo De Acción
Mode of Action
The mode of action of 3-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride Related compounds have been shown to undergo visible-light-induced oxidative formylation with molecular oxygen . This suggests that This compound may also interact with its targets through a similar mechanism, but further studies are needed to confirm this.
Biochemical Pathways
The biochemical pathways affected by This compound It has been suggested that related compounds generate reactive oxygen species through energy transfer and a single electron transfer pathway . This could potentially affect various biochemical pathways, but more research is needed to determine the specific pathways influenced by This compound .
Pharmacokinetics
The pharmacokinetic properties of This compound Therefore, the impact of these properties on the bioavailability of This compound is currently unknown .
Result of Action
The molecular and cellular effects of This compound Related compounds have been shown to undergo oxidative formylation, resulting in the formation of corresponding formamides . This suggests that This compound
Action Environment
The action of This compound may be influenced by various environmental factors. For instance, the reaction of related compounds has been shown to be facilitated by visible light . Therefore, the efficacy and stability of This compound may also be affected by light exposureThis compound .
Propiedades
IUPAC Name |
3-fluoro-N-prop-2-ynylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN.ClH/c1-2-6-11-9-5-3-4-8(10)7-9;/h1,3-5,7,11H,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUAWJFIUAFHNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=CC(=CC=C1)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

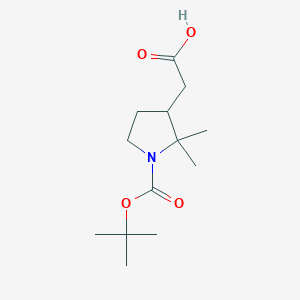
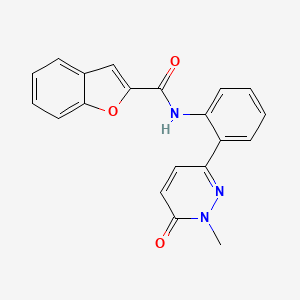
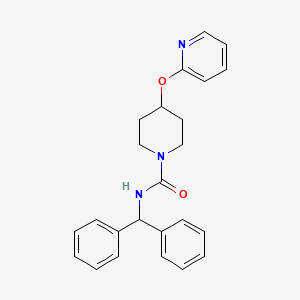
![2-[(6-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2715593.png)
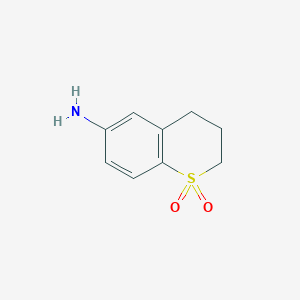
![2-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2715595.png)

![3-benzyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2715599.png)

![[4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3-nitrophenyl)methanone](/img/structure/B2715602.png)
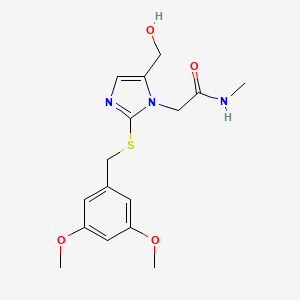
![5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole](/img/structure/B2715605.png)
